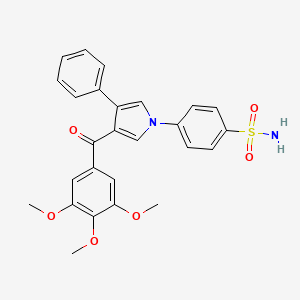
hCA/Wnt/|A-catenin-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hCA/Wnt/β-catenin-IN-1 is a compound known for its dual inhibitory action on human carbonic anhydrase (hCA) and the Wnt/β-catenin signaling pathway. This compound has shown significant potential in reducing cancer cell viability, including those resistant to doxorubicin . It is particularly noted for its inhibitory effects on hCA II, hCA IX, and hCA XII .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods
Industrial production methods for hCA/Wnt/β-catenin-IN-1 are not widely documented, as this compound is primarily used in research settings. standard practices in pharmaceutical manufacturing, such as batch processing and stringent quality control measures, are likely employed to ensure the purity and efficacy of the compound .
Análisis De Reacciones Químicas
Types of Reactions
hCA/Wnt/β-catenin-IN-1 primarily undergoes inhibition reactions where it interacts with its target enzymes and signaling pathways. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The compound is often used in conjunction with reagents that facilitate its solubility and stability, such as dimethyl sulfoxide (DMSO). The conditions for its reactions are typically mild, reflecting the physiological environment in which it is intended to function .
Major Products Formed
The primary product of the interaction between hCA/Wnt/β-catenin-IN-1 and its targets is the inhibited form of the enzyme or signaling pathway component. This inhibition leads to reduced cancer cell viability and decreased activity of the Wnt/β-catenin signaling pathway .
Aplicaciones Científicas De Investigación
hCA/Wnt/β-catenin-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and signaling pathways.
Biology: Helps in understanding the role of carbonic anhydrase and Wnt/β-catenin signaling in cellular processes.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research.
Mecanismo De Acción
hCA/Wnt/β-catenin-IN-1 exerts its effects by binding to the active sites of human carbonic anhydrase enzymes and components of the Wnt/β-catenin signaling pathway. This binding inhibits the activity of these targets, leading to reduced cell proliferation and survival in cancer cells. The molecular targets include hCA II, hCA IX, hCA XII, and components of the Wnt/β-catenin pathway .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide: Another dual-targeting inhibitor with similar properties.
GSK343: An EZH2 inhibitor that also modulates the Wnt/β-catenin pathway.
Uniqueness
hCA/Wnt/β-catenin-IN-1 is unique in its dual inhibitory action on both human carbonic anhydrase and the Wnt/β-catenin signaling pathway. This dual action makes it particularly effective in targeting multidrug-resistant cancer cells, setting it apart from other inhibitors that target only one of these pathways .
Propiedades
Fórmula molecular |
C26H24N2O6S |
|---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
4-[3-phenyl-4-(3,4,5-trimethoxybenzoyl)pyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H24N2O6S/c1-32-23-13-18(14-24(33-2)26(23)34-3)25(29)22-16-28(15-21(22)17-7-5-4-6-8-17)19-9-11-20(12-10-19)35(27,30)31/h4-16H,1-3H3,(H2,27,30,31) |
Clave InChI |
XIALBSFHRHQZOE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


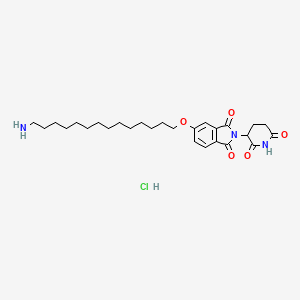
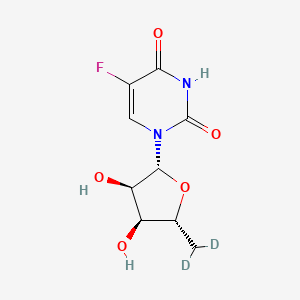
![8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B12388313.png)

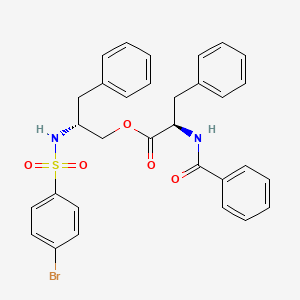
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12388323.png)
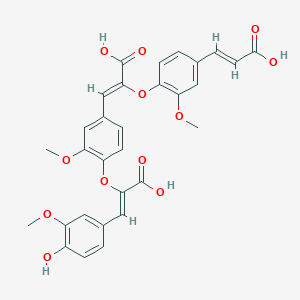
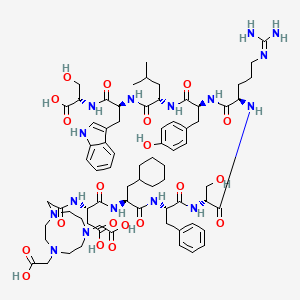
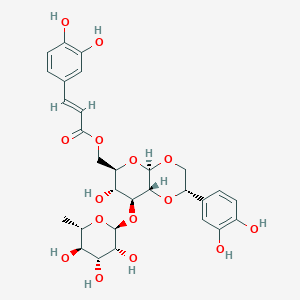


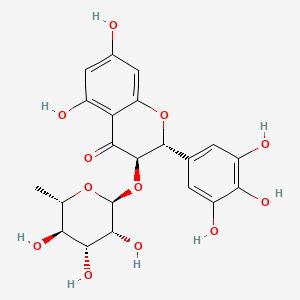
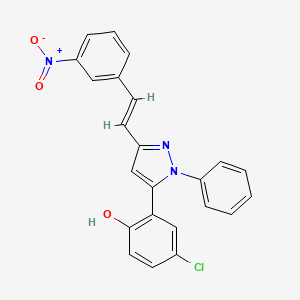
![N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12388376.png)
